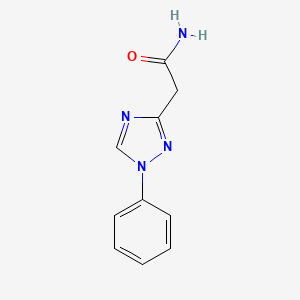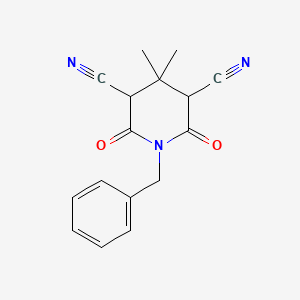![molecular formula C11H11N3O2 B14489871 6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one CAS No. 65016-64-0](/img/structure/B14489871.png)
6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one is a heterocyclic compound that belongs to the oxazoloquinoxaline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one typically involves the cyclization of appropriately substituted precursors. One common method involves the reaction of 2,3-diaminopyridine with glyoxal in the presence of an acid catalyst to form the quinoxaline core. This intermediate is then subjected to cyclization with an appropriate oxazole precursor under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of alkyl-substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor and its antitumor properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential antitumor agent .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: This compound shares a similar oxazole ring structure but differs in the substitution pattern and the presence of a pyrimidine ring.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring instead of an oxazole ring, leading to different chemical properties and biological activities.
Uniqueness
6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one is unique due to its specific substitution pattern and the presence of both oxazole and quinoxaline rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
65016-64-0 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
6,7-dimethyl-9,9a-dihydro-3H-[1,3]oxazolo[5,4-b]quinoxalin-2-one |
InChI |
InChI=1S/C11H11N3O2/c1-5-3-7-8(4-6(5)2)13-10-9(12-7)14-11(15)16-10/h3-4,10,13H,1-2H3,(H,12,14,15) |
Clave InChI |
OTJSKRXPAIOYAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C3C(N2)OC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


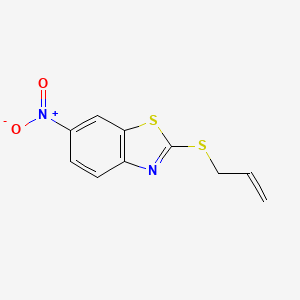
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)
![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
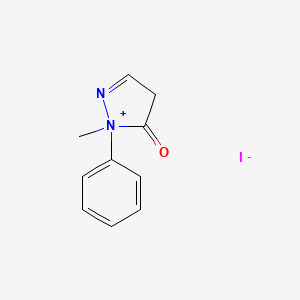
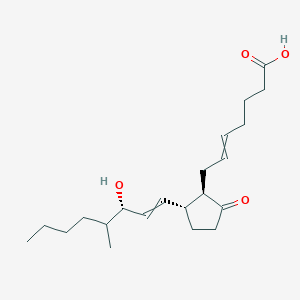
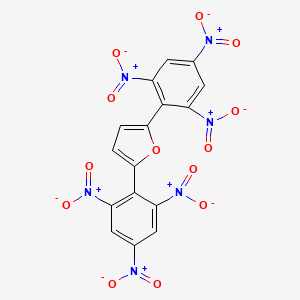

![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
